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PHA-767491 Efficacy Data Overview

The table below summarizes the experimental efficacy data for PHA-767491 from recent studies.

Cancer Type
Experimental
Model

Key Efficacy Findings
Reported IC₅₀ /
Effective
Concentration

Combination
Therapy
Synergy

Hepatocarcinoma
(HCC) [1]

In vitro (human

HCC cells); In
vivo (nude mice

xenografts)

Synergistic effect with

5-FU; induced
significant apoptosis

(increased caspase-3
activation),

counteracted 5-FU-
induced Chk1

phosphorylation,
decreased Mcl1

protein. [1]

Information not

specified in
abstract.

Yes, with 5-

Fluorouracil
(5-FU). [1]
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Cancer Type
Experimental
Model

Key Efficacy Findings
Reported IC₅₀ /
Effective
Concentration

Combination
Therapy
Synergy

Glioblastoma [2]
[3]

In vitro (U87-
MG, U251-MG

cell lines)

Reduced cell viability
and proliferation,

induced apoptosis,
suppressed cell

migration and invasion.
Decreased

phosphorylation of the
Cdc7 substrate MCM2.

[2] [3]

2.5 µM and 10
µM (tested

concentrations
for various

assays). [2]

Not tested in
the study.

RB-positive
Cancers (e.g.,
Colorectal,

Prostate) [4]

In vitro (SW480,

SW620, PC3
cell lines) and

cell-free
systems

Potent inhibition of the

initiation phase of DNA
replication; decreased

E2F-mediated
transcription of G1/S

regulators (Cyclin A2,
E1, E2). [4]

Low nanomolar

IC₅₀ for Cdc7 in
vitro (cell-free

assay). [4]

Not tested in

the study.

T-cell Acute
Lymphoblastic
Leukemia (T-ALL)
[5]

In vitro (Jurkat
T-cells, primary

mouse T-cells,
human PBMCs)

Suppressed T-cell
activation, proliferation,

and effector functions;
impeded T-cell

receptor (TCR)
signaling pathways. [5]

1 - 10 µM (range
used in

functional
assays). [5]

Not tested in
the study.

Key Experimental Protocols for PHA-767491

Here are the methodologies used to generate the key data in the studies cited above.

Cell Viability and Proliferation Assays [2]:

Cell Lines: Glioblastoma (U87-MG, U251-MG) and control (3T3) cells.
Viability Protocol: Cells were treated with PHA-767491 (e.g., 10 µM) or solvent control. After

72 hours, viability was assessed using the PrestoBlue cell viability reagent, which measures
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metabolic activity. [2]

Proliferation Protocol: Cells were synchronized and treated with PHA-767491. Proliferation
was measured after 72 hours using a BrdU ELISA kit, which quantifies the incorporation of

bromodeoxyuridine (BrdU) into newly synthesized DNA. [2]

Apoptosis Detection [1] [2]:

Method: Cell Death Detection ELISAPlus kit. This is a quantitative sandwich-enzyme-

immunoassay that specifically detects histone-associated DNA fragments (mono- and
oligonucleosomes) in the cytosol, a hallmark of apoptosis. [2]

Additional Markers: Activation of caspase-3 and cleavage of PARP (poly-ADP ribose
polymerase) are also measured via Western blot as confirmatory markers of apoptosis. [1]

Cell Migration and Invasion Assays [2]:

Migration (Wound Healing Assay): A confluent cell monolayer is scratched with a pipette tip to
create a "wound." The closure of this wound by migrating cells is monitored over 48 hours in the

presence or absence of PHA-767491, and migrated cells are counted. [2]
Invasion (Matrigel Assay): Cells are seeded in a chamber insert coated with Matrigel (a
basement membrane matrix). The ability of cells to invade through the Matrigel toward a serum
chemoattractant over 24 hours is quantified. [2]

Molecular Mechanism Analysis [1] [4]:

Western Blotting: Used to analyze protein expression and phosphorylation levels. Key targets
include:

Phospho-MCM2 (S40/S41): A direct substrate of Cdc7, confirming target engagement.
[4] [2]

Phospho-Chk1: To demonstrate counteraction of checkpoint activation. [1]
Mcl-1: A downstream anti-apoptotic protein regulated by Cdk9. [1]

Cell-Free DNA Replication Assay: Replication-competent nuclei and cytosolic extracts are
isolated from synchronized cells. These components are incubated together with a biotin-dUTP

label. DNA replication is quantified by fixing the nuclei and detecting the incorporated biotin
label with fluorescent streptavidin. [4]

Cdc7 Signaling Pathway and Drug Action

The following diagram illustrates the role of Cdc7 in DNA replication and the points of inhibition by PHA-

767491.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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